Cas no 59290-30-1 (2-Pyridinecarboxamide, N,N-dimethyl-3-nitro-)

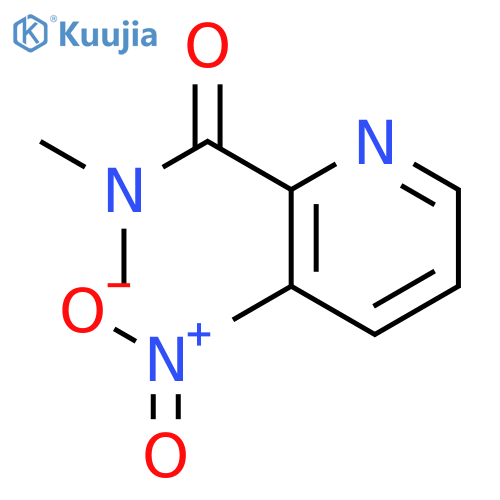

59290-30-1 structure

商品名:2-Pyridinecarboxamide, N,N-dimethyl-3-nitro-

CAS番号:59290-30-1

MF:C8H9N3O3

メガワット:195.175361394882

CID:4054260

2-Pyridinecarboxamide, N,N-dimethyl-3-nitro- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxamide, N,N-dimethyl-3-nitro-

-

- インチ: 1S/C8H9N3O3/c1-10(2)8(12)7-6(11(13)14)4-3-5-9-7/h3-5H,1-2H3

- InChIKey: CGCTVPVTPKKQNM-UHFFFAOYSA-N

- ほほえんだ: C1(C(N(C)C)=O)=NC=CC=C1[N+]([O-])=O

じっけんとくせい

- 密度みつど: 1.303±0.06 g/cm3(Predicted)

- ふってん: 378.0±27.0 °C(Predicted)

- 酸性度係数(pKa): -2.32±0.10(Predicted)

2-Pyridinecarboxamide, N,N-dimethyl-3-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8727424-1.0g |

N,N-dimethyl-3-nitropyridine-2-carboxamide |

59290-30-1 | 95% | 1.0g |

$0.0 | 2023-01-30 |

2-Pyridinecarboxamide, N,N-dimethyl-3-nitro- 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

59290-30-1 (2-Pyridinecarboxamide, N,N-dimethyl-3-nitro-) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量